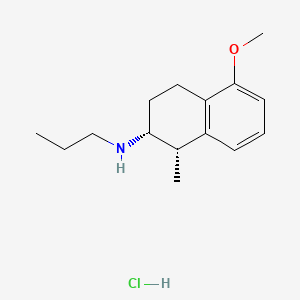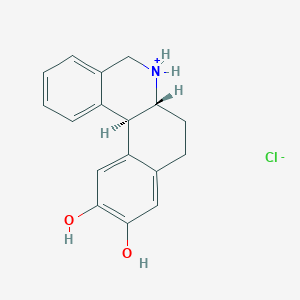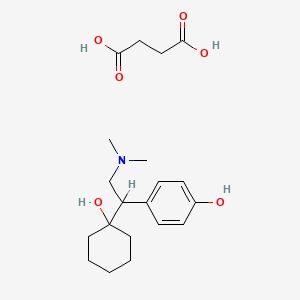
Desvenlafaxine Succinate
Descripción general
Descripción
Desvenlafaxine Succinate is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) that was approved for the treatment of major depressive disorder (MDD) in the United States in 2008 .
Synthesis Analysis
Desvenlafaxine has been prepared via two different routes. The first route involved simple demethylation of venlafaxine using L-selectride in dimethoxyethane giving desvenlafaxine as its free base in 91% yield. Compound was then recrystallized with succinic acid in acetone/water to give desvenlafaxine succinate in 86% yield .Molecular Structure Analysis
The molecular formula of Desvenlafaxine Succinate is C20H31NO6 . The structure, properties, spectra, suppliers and links for Desvenlafaxine succinate monohydrate can be found on ChemSpider .Chemical Reactions Analysis
Desvenlafaxine is the major metabolite of venlafaxine. It is a serotonin and norepinephrine reuptake inhibitor (SNRIs) and was approved by the Food and Drug Administration (FDA) in 2008 for the treatment of major depressive disorder (MDD) .Physical And Chemical Properties Analysis
Desvenlafaxine succinate is a solid and has a molecular weight of 381.47 g/mol . The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 .Aplicaciones Científicas De Investigación
Desvenlafaxine as a Treatment for Major Depressive Disorder
Desvenlafaxine succinate (DVS) is primarily recognized for its application in treating major depressive disorder (MDD). Studies have shown that DVS, a serotonin–norepinephrine reuptake inhibitor (SNRI), is effective for MDD treatment, with doses ranging from 50 to 400 mg/day proving therapeutic. DVS's advantages include simple metabolism, a lower risk of drug-drug interactions, and no extensive titration requirement for therapeutic efficacy. However, its limitations include moderate efficacy and a safety-tolerability profile similar to other SNRIs. This information highlights DVS as a useful addition to MDD treatment options, despite the limited efficacy of currently available antidepressants (Kamath & Handratta, 2008).
Treatment of Vasomotor Symptoms in Postmenopausal Women
DVS has also been studied for its efficacy in treating vasomotor symptoms, such as hot flushes, associated with menopause. Clinical trials indicate that DVS is an effective nonhormonal treatment for these symptoms. For example, a double-blind, randomized, placebo-controlled trial found a significant reduction in the number of hot flushes with DVS compared to placebo, demonstrating its potential as an alternative treatment for menopausal vasomotor symptoms (Archer et al., 2009).
Pharmacokinetics and Age/Sex Influences
The pharmacokinetics of DVS and its tolerability in different populations, including varying age groups and sexes, have been a subject of investigation. Research shows that desvenlafaxine is well-tolerated and slowly absorbed in all age groups. These studies are crucial for understanding how patient factors like age and sex might influence the drug's renal clearance and overall efficacy (Nichols et al., 2013).
Development of Modified Release Systems
Advancements in pharmaceutical technology have led to the development of modified release systems for DVS. These systems aim to control the release pattern of DVS, potentially reducing side effects related to its rapid absorption after oral administration. Such research is integral in improving the drug's tolerability and reducing adverse effects (Samy et al., 2016).
Safety And Hazards
Desvenlafaxine may cause serious side effects. Call your doctor at once if you have a seizure; easy bruising or bleeding (nosebleeds, bleeding gums), blood in your urine or stools, coughing up blood; blurred vision, eye pain or swelling, or seeing halos around lights; cough, chest discomfort, trouble breathing .
Direcciones Futuras
Desvenlafaxine is used to treat major depressive disorder and is also being developed for the treatment of moderate to severe vasomotor symptoms associated with menopause (i.e., hot flashes and night sweats) and is also in phase III clinical trials to study its effectiveness in treating fibromyalgia and neuropathic pain .
Propiedades
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUUBRMVQCKYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044359 | |
| Record name | O-Desmethylvenlafaxine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desvenlafaxine Succinate | |
CAS RN |
448904-47-0 | |
| Record name | Desvenlafaxine succinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448904470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylvenlafaxine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9E1T0BI90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)
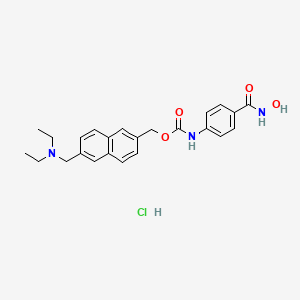
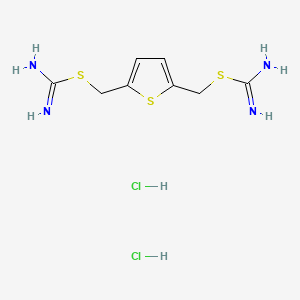
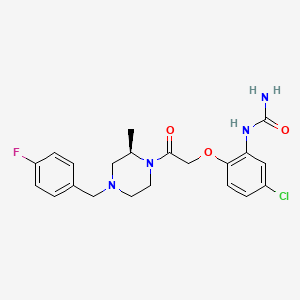
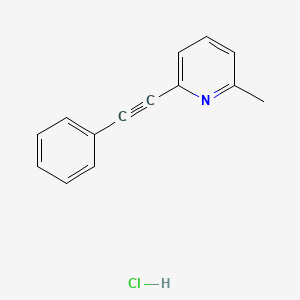
![1-(tert-Butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663660.png)
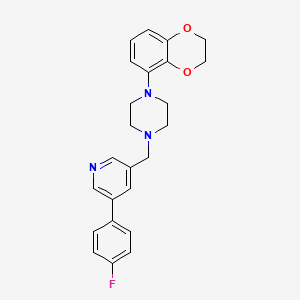
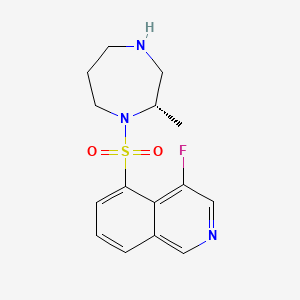
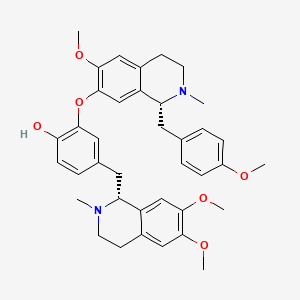
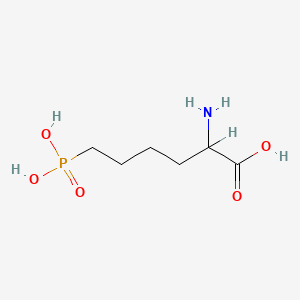
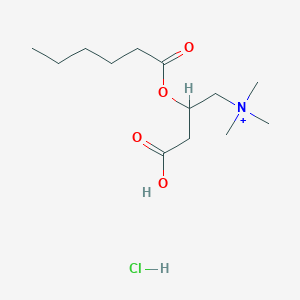
![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)
